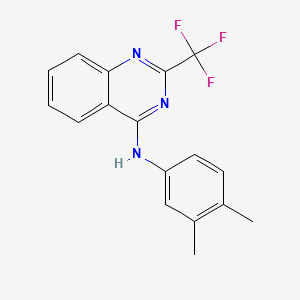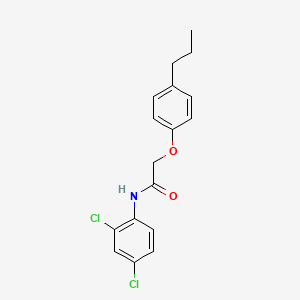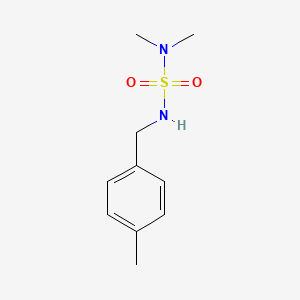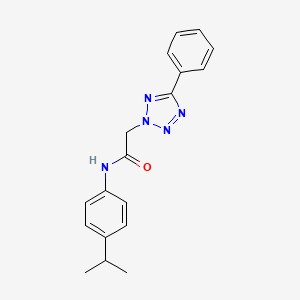![molecular formula C15H12N6O2 B5570860 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often involves complex reactions and the use of specific reagents. For instance, the synthesis of similar heterocyclic compounds involves reactions with halo compounds, monosaccharide aldoses, and various cyclization reactions under specific conditions (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques. For example, the bond distances in related cyano compounds provide evidence of electronic polarization, and the structures often feature pi-pi stacking interactions and hydrogen bonds (Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often lead to the formation of diverse derivatives. These compounds can undergo various cyclization reactions to form heterocyclic compounds, demonstrating the versatility of these chemical structures (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties of these compounds are typically characterized by their solubility, crystal structure, and thermal stability. For instance, aromatic polyamides and polyimides containing similar structures are known for their solubility in various organic solvents and high thermal stability (Kim et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds like N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often involve their reactivity and the formation of derivatives with diverse biological activities. For example, the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety highlights the potential for varied biological activities (Farag et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
One study detailed the synthesis of novel pyrimidiopyrazole derivatives, including those similar in structure to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide, demonstrating outstanding in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) studies were conducted to evaluate the interactions of these compounds with biological targets and to examine their molecular structures and stability, respectively (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Activity
Another research focus has been on the antimicrobial activity of heterocycles incorporating the antipyrine moiety. Compounds structurally related to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide were synthesized and evaluated for their antimicrobial efficacy. The study found that representative compounds exhibited significant antimicrobial agents, which were characterized by various spectroscopic techniques (Bondock, Rabie, Etman, & Fadda, 2008).
Chemical Synthesis and Bioactivities
Further investigations into the chemical synthesis of pyrazolo[1,5-a]pyrimidines and pyrazoloquinazolines have been conducted, showcasing the preparation of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines via the reaction of 5-aminopyrazoles with enaminones. These compounds were screened for in vitro antitumor activity, demonstrating dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. The results indicated that certain compounds notably inhibited cancer cell growth, showcasing their potential as antitumor agents (El-Naggar, Hassan, Awad, & Mady, 2018).
Propiedades
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-9-6-10(2)19-15(18-9)21-13(11(7-16)8-17-21)20-14(22)12-4-3-5-23-12/h3-6,8H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLXKBKUREJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)
![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)



![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)


